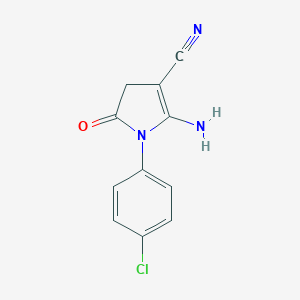

2-amino-1-(4-chlorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile

Description

Propriétés

IUPAC Name |

5-amino-1-(4-chlorophenyl)-2-oxo-3H-pyrrole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClN3O/c12-8-1-3-9(4-2-8)15-10(16)5-7(6-13)11(15)14/h1-4H,5,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKDFEZVCPXFKTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C(N(C1=O)C2=CC=C(C=C2)Cl)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20367021 | |

| Record name | 2-Amino-1-(4-chlorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20367021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124476-80-8 | |

| Record name | 2-Amino-1-(4-chlorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20367021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mécanisme D'action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The presence of the amino and carbonitrile groups allows it to form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The exact pathways involved depend on the specific application and target.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Key Comparative Insights

Substituent Effects on Reactivity and Stability

- The 4-chlorophenyl group in the target compound enhances electron deficiency at the pyrrole core compared to the 4-methoxybenzyl group in compound 5c , which donates electrons via the methoxy group . This difference impacts reactivity in nucleophilic substitution or cycloaddition reactions.

- The biphenyl-pyrrole hybrid in compound 3j exhibits higher thermal stability (m.p. 228–230°C) due to extended π-conjugation, contrasting with simpler pyrrolones lacking aromatic extensions .

Synthetic Efficiency Compound 3t (80% yield) and 3j (87% yield) were synthesized via multicomponent reactions, demonstrating higher efficiency compared to the 40% yield reported for a structurally complex pyrrole-indole hybrid (e.g., 4-amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile) synthesized under reflux in K₂CO₃/MeCN .

The butyl chain in 2-amino-5-butyl-4-oxo-pyrrole-3-carbonitrile increases hydrophobicity, which may influence pharmacokinetic properties in drug design .

Spectroscopic and Analytical Data

- NMR spectra for 5c (δ 7.21 ppm for aromatic protons) highlight deshielding effects from the methoxy group, whereas the target compound’s 4-chlorophenyl group would exhibit distinct shifts near δ 7.4–7.6 ppm .

- IR spectra for analogues consistently show ν(C≡N) stretches near 2200–2250 cm⁻¹ , confirming nitrile presence across derivatives .

Activité Biologique

2-Amino-1-(4-chlorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile is a pyrrole derivative that has garnered attention for its potential biological activities. The unique structure of this compound, characterized by an amino group, a chlorophenyl moiety, and a carbonitrile group, suggests diverse interactions with biological macromolecules. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C11H8ClN3O

- Molecular Weight : 233.65 g/mol

- CAS Number : 124476-80-8

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The presence of the amino and carbonitrile groups facilitates hydrogen bonding and other interactions with enzymes and receptors. This compound has been investigated primarily for its potential as an anticancer agent and a modulator of various cellular pathways.

Anticancer Properties

Recent studies have highlighted the compound's efficacy as a potential anticancer agent. For instance, in vitro tests demonstrated that derivatives of related pyrrole compounds exhibit significant antiproliferative activity against various cancer cell lines, including colon cancer cells (HCT116) and lung cancer cells (A549) .

| Compound | Cancer Cell Line | GI50 (µM) |

|---|---|---|

| 2a | HCT116 | 1.0–1.6 |

| 2a | SW620 | 1.0–1.6 |

| 2a | Colo205 | 1.0–1.6 |

The mechanism involves inhibition of key signaling pathways associated with tumor growth, particularly through the interaction with epidermal growth factor receptors (EGFR) and vascular endothelial growth factor receptors (VEGFR2) .

Interaction with Lipid Bilayers

The compound's interaction with lipid bilayers has also been studied, revealing that it can alter membrane properties, which may influence drug delivery systems and cellular uptake mechanisms . The ability to intercalate into lipid membranes suggests a dual role in both therapeutic efficacy and potential side effects.

Case Study 1: Tyrosine Kinase Inhibitors

A study focused on pyrrole derivatives indicated that modifications in the side groups significantly affect biological activity. The synthesized compounds were evaluated for their ability to inhibit tyrosine kinases, which are crucial in cancer progression . The results showed promising activity against ATP-binding domains in growth factor receptors.

Case Study 2: Antioxidant Properties

In addition to anticancer activity, the compound has demonstrated antioxidant properties, which can contribute to its overall therapeutic profile by mitigating oxidative stress in cells .

Méthodes De Préparation

Cyclocondensation of Arylidenes with Cyanoacetates

Cyclocondensation reactions between arylidenes and cyanoacetates represent a foundational approach to pyrrole-3-carbonitriles. For instance, the reaction of 4-chlorobenzaldehyde with malononitrile and an amine source under basic conditions can yield the target compound. This method parallels the synthesis of 2-amino-4-(5'-bromo-2'-thienyl)pyrrol-3-carbonitriles reported by , where arylidenes derived from aldehydes undergo cyclization with malononitrile.

Procedure :

-

Dissolve 4-chlorobenzaldehyde (10 mmol), malononitrile (10 mmol), and ammonium acetate (12 mmol) in ethanol.

-

Add a catalytic amount of piperidine (0.1 mL) and reflux for 4–6 hours.

-

Cool the mixture, isolate the precipitate via filtration, and recrystallize from ethanol.

Key Observations :

-

The reaction proceeds via Knoevenagel condensation to form an arylidene intermediate, followed by cyclization to the pyrrole core .

-

Yields for analogous reactions range from 60% to 75%, depending on the electron-withdrawing substituents on the aryl group .

Multicomponent Reactions Involving 4-Chlorophenylamine

Multicomponent reactions (MCRs) offer atom-efficient routes to complex heterocycles. A plausible synthesis involves 4-chlorophenylamine, ethyl cyanoacetate, and a β-keto ester. This approach mirrors the synthesis of pyrano[2,3-c]pyrrole derivatives described in , where Michael addition and cyclization are central.

Procedure :

-

Combine 4-chlorophenylamine (10 mmol), ethyl cyanoacetate (10 mmol), and ethyl acetoacetate (10 mmol) in ethanol.

-

Add sodium ethoxide (1.2 equiv) and stir at room temperature for 12 hours.

-

Acidify with dilute HCl, extract with ethyl acetate, and purify via column chromatography.

Mechanistic Insights :

-

The reaction initiates with Michael addition of the amine to the β-keto ester, followed by intramolecular cyclization and dehydration to form the pyrrole ring .

-

Substituents at the 1-position of the pyrrole are dictated by the aryl amine, ensuring regioselective incorporation of the 4-chlorophenyl group .

Michael Addition-Cyclization Strategies

Michael addition of α-cyanocinnamonitriles to dioxopyrrolidine derivatives, as reported in , can be adapted to synthesize the target compound. By substituting the dioxopyrrolidine with a 4-chlorophenyl-containing precursor, the pyrrole core forms via tandem addition and cyclization.

Procedure :

-

React 1-(4-chlorophenyl)-2,3-dioxopyrrolidine (10 mmol) with α-cyanocinnamonitrile (10 mmol) in ethanol.

-

Add sodium ethoxide (1.5 equiv) and reflux for 8 hours.

-

Quench with ice water, filter the precipitate, and recrystallize from acetone.

Optimization Considerations :

-

Sodium ethoxide catalyzes both the Michael addition and subsequent cyclization steps .

-

Electron-withdrawing groups on the pyrrolidine enhance reaction rates and yields .

Condensation of α-Cyano Carbonyl Compounds

Condensation of α-cyano ketones with urea or thiourea under basic conditions provides access to pyrrolo[3,4-d]pyrimidines . For the target compound, a modified protocol using 3-cyano-4-chlorophenylacetone and guanidine could yield the pyrrole-3-carbonitrile scaffold.

Procedure :

-

Heat 3-cyano-4-chlorophenylacetone (10 mmol) with guanidine hydrochloride (12 mmol) in ethanol.

-

Add potassium carbonate (2 equiv) and reflux for 6 hours.

-

Isolate the product via filtration and wash with cold ethanol.

Challenges and Solutions :

-

Steric hindrance from the 4-chlorophenyl group may necessitate prolonged reaction times or elevated temperatures .

-

Polar aprotic solvents like DMF improve solubility and reaction homogeneity .

Comparative Analysis of Synthetic Methods

| Method | Starting Materials | Catalyst/Conditions | Yield Range | Advantages |

|---|---|---|---|---|

| Cyclocondensation | 4-Chlorobenzaldehyde, malononitrile | Piperidine, ethanol, reflux | 60–75% | Simple setup, high atom economy |

| Multicomponent Reaction | 4-Chlorophenylamine, cyanoacetate | Sodium ethoxide, rt | 50–65% | One-pot synthesis, scalability |

| Michael Addition | Dioxopyrrolidine, α-cyanocinnamonitrile | NaOEt, reflux | 70–80% | High regioselectivity, crystalline products |

| α-Cyano Carbonyl Condensation | 3-Cyano-4-chlorophenylacetone | K2CO3, ethanol, reflux | 55–70% | Adaptable to diverse amines |

Q & A

Q. What are the established synthetic routes for 2-amino-1-(4-chlorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile?

Methodological Answer: The compound is typically synthesized via condensation reactions. For example, a fusion method involves reacting 6-chloroacetylaminouracil with malononitrile under solvent-free conditions at elevated temperatures. The product is triturated with ethanol, washed, and crystallized from DMF/H₂O . Alternative routes include the aza-Wittig reaction, where nitriles react with azides to form pyrrole derivatives, yielding crystalline products with high purity (e.g., 84% yield) .

Key Steps:

- Reactant ratios: Equimolar mixtures (e.g., 10 mmol each).

- Purification: Ethanol trituration followed by crystallization.

- Yield optimization: Control of reaction time (20–30 min) and temperature (120–150°C).

Q. How is the compound characterized structurally, and what spectroscopic data are critical for validation?

Methodological Answer: Characterization relies on NMR (¹H, ¹³C) and IR spectroscopy . For example:

- ¹H NMR (DMSO-d₆): Peaks at δ 7.21 (s, 2H, aromatic), 4.65–4.71 (d, J = 6–7 Hz, CH₂), and 3.65–3.75 (s, OCH₃ in analogs) .

- IR: Stretching vibrations at ~2193 cm⁻¹ (C≡N), 1715 cm⁻¹ (C=O), and 3382 cm⁻¹ (NH₂) .

- 13C NMR: Carbonitrile signals at δ 104–119 ppm and carbonyls at δ 173–174 ppm .

Validation Protocol:

- Compare experimental data with computed spectra (DFT).

- Cross-check melting points (e.g., 250–260°C) against literature .

Q. What crystallographic tools are used to determine its molecular packing and hydrogen-bonding patterns?

Methodological Answer:

- Software: SHELX suite (SHELXL for refinement, SHELXS for structure solution) .

- Visualization: Mercury CSD for analyzing hydrogen-bond motifs (e.g., N–H⋯O/N interactions) and packing similarity .

- Key Parameters:

Example:

In related pyrrole-carbonitriles, N–H⋯O hydrogen bonds form infinite chains, validated via graph-set analysis (e.g., Etter’s notation) .

Advanced Research Questions

Q. How can computational methods aid in optimizing synthetic pathways for derivatives?

Methodological Answer:

- Density Functional Theory (DFT): Predict reaction thermodynamics (ΔG, ΔH) for intermediates.

- Molecular Dynamics (MD): Simulate solvent effects on reaction kinetics (e.g., DMF vs. ethanol) .

- Retrosynthetic Analysis: Use tools like AiZynthFinder to identify viable precursors (e.g., malononitrile analogs) .

Case Study:

DFT calculations on transition states can explain regioselectivity in nitrile cyclization .

Q. How does polymorphism affect the compound’s crystallographic data, and how can it be resolved?

Methodological Answer:

- Screening: Use solvent-drop grinding or temperature-gradient crystallization to isolate polymorphs.

- Analysis: Compare powder XRD patterns with single-crystal data.

- Hydrogen Bonding: Employ Mercury’s Materials Module to identify polymorph-specific motifs (e.g., dimeric vs. chain packing) .

Example:

Polymorphs of related 4-chlorophenyl derivatives show variations in dihedral angles (5–10°) due to steric effects .

Q. What strategies are used to evaluate its biological activity, such as protein kinase modulation?

Methodological Answer:

- In Vitro Assays:

- Kinase Inhibition: Use fluorescence polarization (FP) or TR-FRET assays with c-MYC G-quadruplex DNA .

- IC₅₀ Determination: Dose-response curves (0.1–100 µM) in cell lysates.

- Structural Basis: Docking studies (AutoDock Vina) to predict binding to kinase ATP pockets .

Data Interpretation:

- Correlate substituent effects (e.g., 4-chlorophenyl vs. 4-methoxybenzyl) with activity .

Q. How should researchers address contradictions in spectroscopic or crystallographic data?

Methodological Answer:

- NMR Discrepancies:

- Crystallographic Ambiguities:

Example:

In one study, conflicting ¹³C NMR signals for C=O (δ 173 vs. 171 ppm) were resolved by confirming solvent-induced tautomerism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.